
1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide
Description
1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide (CAS: 133743-12-1) is a heterocyclic compound belonging to the benzisothiazolone family. Its structure features a benzene ring fused to an isothiazolone moiety, with a propyl group at the 2-position and two oxygen atoms forming a sulfone group (1,1-dioxide) (Figure 1). This compound is part of a broader class of derivatives studied for their pharmacological and biocidal properties, particularly antifungal, antibacterial, and antiviral activities .
Properties
CAS No. |
27148-07-8 |
---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1,1-dioxo-2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
ZQAJMKNVQVOICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Preparation Methods
A widely cited industrial-scale method involves the cyclization of 2-chlorobenzamide precursors under alkaline conditions. As detailed in U.S. Patent 9,067,899, sodium sulfide hydrate (Na₂S·xH₂O) is first dehydrated in N-methyl-2-pyrrolidone (NMP) at 110–120°C to generate a reactive sulfide intermediate. Subsequent addition of 2-chlorobenzamide and heating to 150°C facilitates nucleophilic displacement, forming a thioamide intermediate. Oxidative ring closure is achieved using aqueous hydrogen peroxide (30% v/v), yielding the sodium salt of 1,2-benzisothiazol-3-one, which is acidified to isolate the free heterocycle. Propyl substitution at the 2-position is introduced by substituting sodium sulfide with propylthiol derivatives during the cyclization step. This method achieves yields exceeding 75% and is favored for its scalability, though it requires careful control of reaction conditions to minimize byproducts such as disulfides.
DBU-Promoted Cyclization of Thioamide Intermediates
An alternative approach, developed by Kobayashi et al., employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a cyclization catalyst. Starting with 2-[(propylamino)sulfonyl]-N-methylbenzothioamide, refluxing in toluene with 10 mol% DBU induces intramolecular cyclization via sulfur extrusion, forming the 1,2-benzothiazole-3(2H)-thione 1,1-dioxide framework. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the second sulfone group, yielding the target compound in 68–82% overall yield. This method is notable for its mild conditions and high functional group tolerance, making it suitable for synthesizing analogs with sensitive substituents. However, the reliance on costly DBU and multiple steps limits its industrial applicability.
Organometallic Derivatization of Saccharin
The reaction of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) with organolithium or Grignard reagents provides a versatile route to N-alkyl derivatives. Treatment of saccharin with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C results in nucleophilic attack at the 3-position, forming a tertiary alcohol intermediate. Acidic workup with HCl induces dehydration and rearomatization, yielding 2-propyl-1,2-benzisothiazol-3-one 1,1-dioxide in 60–70% yield. While this method allows precise control over the N-alkyl group, competing side reactions at the sulfone moiety can reduce efficiency. Modifications using bulky ligands or low temperatures mitigate these issues.
Halogenation of 2-(Propylthio)Benzaldehyde Oximes
European Patent EP0702008A2 outlines a one-pot synthesis starting from 2-(propylthio)benzaldehyde. Condensation with hydroxylamine hydrochloride forms the corresponding oxime, which undergoes halogen-mediated cyclization using chlorine gas or bromine in acetic acid. The reaction proceeds via formation of a thionitrosamine intermediate, followed by intramolecular attack of the sulfur on the electrophilic nitrogen, yielding the benzisothiazolone core. This method achieves 65–80% yields and is advantageous for its simplicity, though handling gaseous halogens poses safety challenges.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
The sulfide-mediated route’s efficiency hinges on the stability of the sodium sulfide intermediate, which is sensitive to moisture. Recent studies suggest replacing NMP with dimethylacetamide (DMAc) improves dehydration kinetics. For DBU-promoted cyclization, substituting toluene with acetonitrile reduces reaction time by 30% without compromising yield. In organometallic approaches, employing Schwartz’s reagent (Cp₂ZrHCl) as a proton scavenger minimizes side reactions during Grignard additions.
Chemical Reactions Analysis
Types of Reactions
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazole derivatives .
Scientific Research Applications
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects against cellular damage .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₀H₁₁NO₃S
- Molecular Weight : 225.26 g/mol
Comparison with Similar Compounds
The biological and physicochemical properties of benzisothiazolone derivatives vary significantly based on substituent type (alkyl, aryl, halogen) and position (2- vs. 4-substitution). Below is a comparative analysis:
Structural Analogues and Their Properties
Key Observations :
- Substituent Position : 2-substituted derivatives (e.g., 2-propyl, 2-methyl) directly influence the compound’s electronic environment and steric bulk, affecting receptor binding in pharmaceuticals . In contrast, 4-substituted derivatives (e.g., 4-propyl) may alter ring planarity and intermolecular interactions .
- Lipophilicity : The 2-propyl group increases logP compared to saccharin (logP ~0.46 for 2-methyl vs. -1.36 for saccharin), enhancing membrane penetration and bioavailability .
- Biological Activity :
- Saccharin exhibits mild antimicrobial properties but is primarily used as a sweetener .
- 2-Methyl derivatives show potent activity in serotonin receptor modulation (5-HT1a antagonists) .
- Propyl-substituted derivatives (2- or 4-) are associated with broad-spectrum antifungal activity, as seen in co-culture studies of Trichoderma asperellum .
Biological Activity
1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide (CAS No. 27148-07-8) is a compound with significant biological activity and various applications in the fields of pharmaceuticals and materials science. This article provides a comprehensive review of its biological activities, including antimicrobial properties, cytotoxic effects, and potential applications in food safety.
Basic Information
Property | Value |
---|---|
Molecular Formula | C10H11NO3S |
Molecular Weight | 225.26 g/mol |
InChI | InChI=1S/C10H11NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h3-6H,2,7H2,1H3 |
InChIKey | ZQAJMKNVQVOICB-UHFFFAOYSA-N |
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. Studies indicate that it can inhibit the growth of various bacteria and fungi. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It has also been evaluated for antifungal properties against common pathogens like Candida albicans.
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in several studies. It was found to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Case Study: Cytotoxicity on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
Food Safety Applications
The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a food contact material additive. It concluded that the use of this compound is not of safety concern for consumers when used within specified limits . This assessment is crucial for its application in food packaging materials.
Summary of Key Studies
The antimicrobial activity is believed to be linked to the compound's ability to disrupt cellular membranes and inhibit key metabolic pathways within microbial cells. The cytotoxic effects on cancer cells may involve the activation of apoptotic pathways through oxidative stress mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-propyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide?
- Methodology : A common approach involves alkylation of the parent compound (e.g., saccharin or its derivatives) using propylating agents. For example, in analogous syntheses, saccharin is treated with alkyl halides (e.g., cinnamyl chloride) in polar solvents like dimethylformamide (DMF) under reflux (90°C) for 3–20 hours . Post-reaction, the product is precipitated by ice-water quenching and purified via recrystallization (e.g., methanol) .
- Critical Parameters : Reaction temperature, solvent choice, and stoichiometric ratios of the alkylating agent influence yield. Impurities (e.g., unreacted starting materials) are minimized using GC analysis .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical Techniques :
- Gas Chromatography (GC) : Determines purity (>98% as per industrial standards) and identifies volatile byproducts .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 197.211 g/mol for methyl analogs) and fragmentation patterns .
- X-ray Crystallography : Validates planar benzisothiazole moieties and bond lengths (e.g., S–O distances of ~1.43 Å) .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the bioactivity of 2-propyl derivatives?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Longer alkyl chains (e.g., propyl vs. methyl) enhance membrane permeability, critical for biological targets like human leukocyte elastase (HLE) .
- Electron-Withdrawing Groups : The 1,1-dioxide group stabilizes the thiolate intermediate, enhancing inhibitory activity against enzymes such as tryptase .
Q. What mechanistic insights explain the compound’s anti-inflammatory or antimicrobial properties?
- Biological Targets :
- Inflammation : Derivatives inhibit HLE, a protease implicated in chronic obstructive pulmonary disease (COPD), by forming covalent adducts with the catalytic serine residue .
- Antimicrobial Activity : Disruption of bacterial cell walls via thiol-reactive mechanisms, as seen in benzisothiazolone analogs .
Q. How can computational methods optimize the design of novel derivatives with enhanced stability?
- In Silico Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.